molecular formula C15H20O B1589487 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarbaldehyde CAS No. 92654-79-0

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarbaldehyde

Cat. No. B1589487
CAS RN: 92654-79-0
M. Wt: 216.32 g/mol
InChI Key: RRAGXXOTEICTAF-UHFFFAOYSA-N
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Description

“5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarbaldehyde” is a chemical compound . It is related to the class of biogenic organic compounds known as catechols and o-quinones, which play an essential role in the metabolism of plants and living organisms . These compounds are widely used in organic, bioorganic, coordination, and polymer chemistry .


Synthesis Analysis

A one-step procedure was developed for the multigram synthesis of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol, and its three 1-substituted derivatives and 1-substituted 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione were obtained .

Scientific Research Applications

Electrophilic Substitution in Naphthalene Derivatives

  • Electrophilic Substitution and Proton Sponge Applications : Research by M. A. Mekh et al. (2010) explored the electrophilic substitution in naphthalene derivatives. This study provides insights into the reactivity of these compounds under different conditions and their applications as 'push-pull' proton sponges (Mekh et al., 2010).

Synthesis and Stereochemistry

  • Synthesis of Dihydro and Ethanodibenz Derivatives : Research conducted by N. Harada et al. (1978) focused on the synthesis and absolute stereochemistry of various dihydro and ethanodibenz derivatives of naphthalene. These studies are crucial for understanding the structural and stereochemical aspects of naphthalene-based compounds (Harada et al., 1978).

Nucleophilic Reactivity

  • Nucleophilic Reactivity of TEMPO Anion : T. Inokuchi and H. Kawafuchi (2004) investigated the reactivity of the TEMPO anion as a nucleophile. This research is significant for understanding the chemical transformations involving haloalkanes or acyl halides to aldehydes (Inokuchi & Kawafuchi, 2004).

Novel Building Blocks in Drug Synthesis

  • Development of New Building Blocks for Silicon-Based Drugs : A study by M. W. Büttner et al. (2007) demonstrated the creation of new building blocks for the synthesis of biologically active derivatives. This research contributes to the development of silicon-based drugs and odorants (Büttner et al., 2007).

Proton Sponge Characteristics

  • Study on 'Push-Pull' Proton Sponges : Research by V. Ozeryanskii et al. (2009) examined proton sponges featuring naphthalene derivatives. This work provided insights into the π-acceptor effects of different groups in these compounds (Ozeryanskii et al., 2009).

Stereochemistry and Asymmetric Synthesis

  • Stereoselective Synthesis of Nature-Identical Compounds : T. Benincori et al. (2005) conducted a process-scale stereoselective synthesis of nature-identical compounds. This study is relevant for understanding the asymmetric synthesis in organic chemistry (Benincori et al., 2005).

Chemical Reactions and Mechanisms

  • Intramolecular Catalysis and Cannizzaro Reaction : K. Bowden et al. (1992) explored the intramolecular Cannizzaro reaction of naphthalene-1,8-dicarbaldehyde. This study contributes to understanding the mechanisms and kinetics of specific chemical reactions in naphthalene derivatives (Bowden et al., 1992).

properties

IUPAC Name

5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-14(2)7-8-15(3,4)13-9-11(10-16)5-6-12(13)14/h5-6,9-10H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAGXXOTEICTAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439615
Record name 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarbaldehyde

CAS RN

92654-79-0
Record name 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A flame dried round bottom flask was charged with 6-bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphtalene (10 g, 37 mmol) and anhydrous THF (100 mL). This solution was cooled to −70° C. while stirring under a nitrogen blanket. To this solution was added 2.5 M n-butyl lithium (14.9 mL, 37 mmol). The reaction mixture was allowed to stir for 30 minutes at which time it was quenched via the addition of dimethylformamide (5.0 mL). The reaction was allowed to warm to RT where it stirred for 17 hours. The reaction was quenched by the addition of 1.0 N HCl (100 mL). The reaction mixture was extracted using ether. The organics were separated and dried over MgSO4 followed by concentrating to dryness. The resulting oil was dried under high vacuum to give a total of 8.2 g (100%) of crude oil. The product was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
14.9 mL
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

The synthesis process is as set forth in the chemical reaction formula below. The CAN in the reaction path stands for cerium ammonium nitrate. To 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-methylnaphthalene (b) (202 mg, 1.00 mol) were added acetic acid (8.2 mL) and cerium ammonium nitrate (2.40 g, 4.37 mol) followed by stirring at 100° C. for 1 hour. The reaction solution was poured into ice water and extracted by ethyl acetate. The organic layer was washed by water, a saturated sodium hydrogen carbonate aq. solution and a saturated saline solution, dried over magnesium sulfate, and concentrated under reduced pressure. The crude product was purified by silica gel chromatography using hexane/ethyl acetate (15/1) as an elution solvent. The yield was 106 mg (49%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cerium ammonium nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
202 mg
Type
reactant
Reaction Step Three
Name
cerium ammonium nitrate
Quantity
2.4 g
Type
reactant
Reaction Step Three
Quantity
8.2 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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